molecular formula C9H5BrClNO2 B13566795 6-Bromo-5-chloro-7-methylindoline-2,3-dione

6-Bromo-5-chloro-7-methylindoline-2,3-dione

Cat. No.: B13566795
M. Wt: 274.50 g/mol
InChI Key: IXEZSEUHHDNORH-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-7-methylindoline-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 6-Bromo-5-chloro-7-methylindoline-2,3-dione typically involves the bromination and chlorination of 7-methylindoline-2,3-dione. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvents to ensure the selective substitution at the desired positions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

6-Bromo-5-chloro-7-methylindoline-2,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into different reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

6-Bromo-5-chloro-7-methylindoline-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-7-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-Bromo-5-chloro-7-methylindoline-2,3-dione can be compared with other similar compounds such as:

  • 5-Bromo-7-methylindoline-2,3-dione
  • 7-Methylindoline-2,3-dione
  • 5-Chloro-7-methylindoline-2,3-dione

These compounds share similar structural features but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of bromine, chlorine, and methyl groups, which confer distinct properties and applications .

Properties

Molecular Formula

C9H5BrClNO2

Molecular Weight

274.50 g/mol

IUPAC Name

6-bromo-5-chloro-7-methyl-1H-indole-2,3-dione

InChI

InChI=1S/C9H5BrClNO2/c1-3-6(10)5(11)2-4-7(3)12-9(14)8(4)13/h2H,1H3,(H,12,13,14)

InChI Key

IXEZSEUHHDNORH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1Br)Cl)C(=O)C(=O)N2

Origin of Product

United States

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